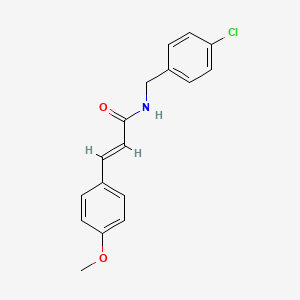

N-(4-chlorobenzyl)-3-(4-methoxyphenyl)acrylamide

Overview

Description

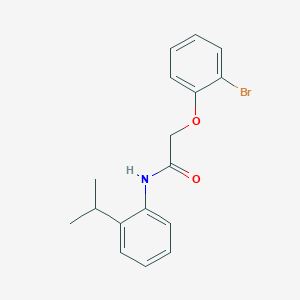

Synthesis Analysis The synthesis of acrylamide derivatives, closely related to N-(4-chlorobenzyl)-3-(4-methoxyphenyl)acrylamide, typically involves acylation reactions. A method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide through the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride yields a high product yield of 95.7%. This process demonstrates the effectiveness of acylation in synthesizing complex acrylamides, providing a potential pathway for synthesizing N-(4-chlorobenzyl)-3-(4-methoxyphenyl)acrylamide (Yuan Jia-cheng, 2012).

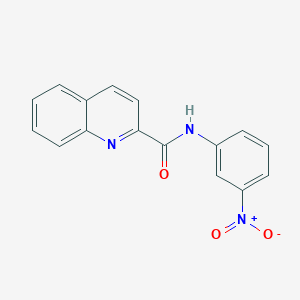

Molecular Structure Analysis The structure of similar acrylamide derivatives has been extensively studied, indicating that such molecules can crystallize in various systems with detailed geometrical parameters obtainable through X-ray diffraction analysis and DFT calculations. These studies provide insight into the molecular geometry, vibrational frequencies, and electronic properties of acrylamide derivatives, offering a framework for understanding the structure of N-(4-chlorobenzyl)-3-(4-methoxyphenyl)acrylamide (S. Demir et al., 2015).

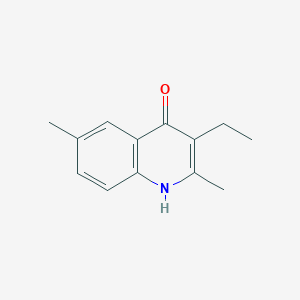

Chemical Reactions and Properties Research on pyrazoline derivatives using acrylamide derivatives as starting materials demonstrates the versatility of these compounds in chemical reactions. These studies reveal the synthesis pathways and reaction mechanisms involving acrylamide derivatives, shedding light on the chemical reactivity of N-(4-chlorobenzyl)-3-(4-methoxyphenyl)acrylamide (Mohamed M. Abdulla et al., 2013).

Physical Properties Analysis The physical properties of acrylamide derivatives, including their solubility in various solvents, provide essential information for their application in different fields. Studies on the solubilities of similar compounds in methanol–ethanol solutions under varying temperatures offer valuable data for understanding the physical behavior of N-(4-chlorobenzyl)-3-(4-methoxyphenyl)acrylamide in solution (Xinding Yao et al., 2010).

Chemical Properties Analysis Investigations into the anti-corrosive properties of acrylamide derivatives on metals in acidic solutions have shown these compounds' effectiveness as corrosion inhibitors. This research indicates the potential chemical utility of N-(4-chlorobenzyl)-3-(4-methoxyphenyl)acrylamide in protecting metals from corrosion in harsh chemical environments (Ahmed Abu-Rayyan et al., 2022).

Scientific Research Applications

Corrosion Inhibition

Research by Abu-Rayyan et al. (2022) in "Nanomaterials" investigated the use of acrylamide derivatives, including ones similar to N-(4-chlorobenzyl)-3-(4-methoxyphenyl)acrylamide, as corrosion inhibitors for copper in nitric acid solutions. These compounds showed effectiveness as mixed-type inhibitors, reducing the double-layer capacitance and achieving high efficiencies in preventing corrosion. The study highlights the potential of acrylamide derivatives in corrosion protection for metals in acidic environments. Read more.

Polymer Synthesis

In a 2012 study by Yuan Jia-cheng in "Chemistry World," N-(2-Bromo-4-methoxyphenyl)acrylamide was synthesized through acylation. This research provides insights into the synthesis process of acrylamide derivatives, emphasizing their potential in creating various polymers. Read more.

Cytotoxicity Studies

Hassan, Hafez, and Osman (2014) in "Scientia Pharmaceutica" explored the cytotoxic activity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides against Ehrlich Ascites Carcinoma cells. This study indicates the relevance of acrylamide derivatives in the field of cancer research, especially in evaluating their potential as therapeutic agents. Read more.

Recognition of Hydrophilic Compounds

A study by Sawada et al. (2000) in "Polymer" focused on the ability of acrylamide derivatives to recognize and transfer hydrophilic compounds from aqueous to organic media. This property suggests potential applications in environmental science and analytical chemistry. Read more.

properties

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-21-16-9-4-13(5-10-16)6-11-17(20)19-12-14-2-7-15(18)8-3-14/h2-11H,12H2,1H3,(H,19,20)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWNNXISPQAFIX-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5622793.png)

![N-(2-methoxyethyl)-3-({1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-4-yl}oxy)benzamide](/img/structure/B5622799.png)

![1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5622810.png)

![3-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5622821.png)

![4-methyl-2-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B5622825.png)

![N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5622826.png)

![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(3-methyl-2-butenoyl)-3-pyrrolidinyl]methanol](/img/structure/B5622834.png)

![ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5622857.png)

![N-(4-methylphenyl)-N-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5622861.png)

![(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5622862.png)

![1-(cyclopropylcarbonyl)-4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5622893.png)